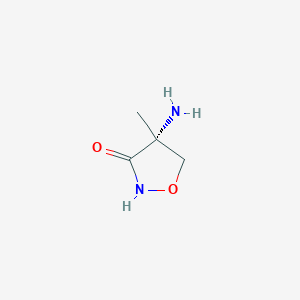
(1-ethyl-1H-imidazol-5-yl)methanamine
Vue d'ensemble
Description
“(1-ethyl-1H-imidazol-5-yl)methanamine” is a chemical compound with the molecular formula C6H11N3 . It is also known by its IUPAC name, (3-ethylimidazol-4-yl)methanamine . The compound has a molecular weight of 125.17 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C6H11N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3,7H2,1H3 . The compound has a canonical SMILES representation of CCN1C=NC=C1CN . It has a total of 9 heavy atoms . Physical And Chemical Properties Analysis
“this compound” has a XLogP3-AA value of -0.8, indicating its solubility in water and lipids . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 43.8 Ų and a complexity of 84.4 .Applications De Recherche Scientifique
(1-ethyl-1H-imidazol-5-yl)methanamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antiviral and anticancer properties. It has also been used as a ligand in the design of metal-based drugs for the treatment of various diseases.
In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound-based MOFs have been shown to exhibit high selectivity and activity in various catalytic reactions.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanamine is not well understood. However, it is believed that this compound acts as a chelating agent, forming complexes with metal ions. The resulting complexes have unique properties that make them useful in various applications, such as catalysis and drug design.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-ethyl-1H-imidazol-5-yl)methanamine is its high solubility in water and organic solvents, making it easy to handle and use in various experiments. It also exhibits low toxicity and high biocompatibility, making it a safe candidate for biomedical applications.
However, one of the limitations of this compound is its high cost and limited availability. It is also difficult to synthesize in large quantities, making it challenging to use in industrial applications.
Orientations Futures
There are several future directions for the study of (1-ethyl-1H-imidazol-5-yl)methanamine. One potential direction is the development of this compound-based metal-organic frameworks for catalytic applications. Another direction is the use of this compound as a building block for the design of metal-based drugs for the treatment of various diseases. The study of the mechanism of action of this compound is also an important area of research that could lead to the development of new applications for this unique compound.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Safety and Hazards
Propriétés
IUPAC Name |
(3-ethylimidazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVGTUJLDTZQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177278-56-6 | |
| Record name | (1-ethyl-1H-imidazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl-](/img/structure/B3319774.png)


![Thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3319791.png)


![6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3319810.png)

